Mercurophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

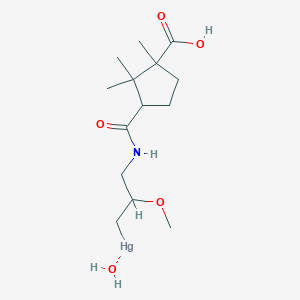

Mercurophylline (汞罗茶碱) is a mercurial diuretic historically used to treat edema and hypertension. Its chemical formula is C₁₄H₂₄HgNO₅·C₇H₈N₄O₂Na, with a molecular weight of 690.16 g/mol . The compound combines a mercury-containing organic moiety with theophylline (a xanthine derivative), which may enhance diuretic effects by increasing renal blood flow . This compound was classified under "other diuretics" in clinical practice, reflecting its niche use before the advent of safer thiazide and loop diuretics .

Mercurial diuretics like this compound inhibit renal sodium reabsorption by binding to sulfhydryl groups on the Na⁺/K⁺ ATPase pump in the ascending loop of Henle. However, their use declined sharply due to mercury-related toxicity, including nephrotoxicity, neurotoxicity, and gastrointestinal disturbances .

Preparation Methods

General Synthetic Approach

The synthesis of mercurophylline typically involves the reaction between mercury salts and organic molecules that possess functional groups such as carboxyl, amino, or ether groups, which can coordinate with mercury. Although detailed step-by-step synthetic protocols specific to this compound are scarce in the literature, the general method for organomercury compounds is as follows:

Selection of Mercury Source: Mercury(II) salts such as mercuric chloride (HgCl2) or mercuric acetate are commonly used as the mercury donor.

Organic Ligand Preparation: The organic component generally contains carboxylic acid groups and amino functionalities, which facilitate complexation with mercury.

Reaction Conditions: The mercury salt is reacted with the organic ligand under controlled pH and temperature to promote binding and formation of the organomercury complex.

Purification: The product is purified by crystallization or recrystallization to remove unreacted mercury salts and other impurities.

This approach aligns with the information that this compound synthesis involves mercury salts interacting with organic compounds containing functional groups capable of binding mercury.

Chemical Characteristics Relevant to Preparation

This compound has the molecular formula C14H26HgNO5 and a molecular weight of approximately 488.95 g/mol. Its IUPAC name is [3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury; hydrate, indicating the presence of a mercury atom covalently bonded to an organic moiety with carboxyl and amino groups.

The presence of these functional groups suggests that the preparation involves:

Formation of a stable mercury-carbon or mercury-heteroatom bond.

Control of hydration state, as the compound exists as a hydrate.

Detailed Preparation Methods

Mercury Salt and Organic Ligand Reaction

A typical preparation method involves:

Dissolving the organic ligand (a compound with carboxyl and amino groups) in an aqueous or mixed solvent system.

Adding a stoichiometric amount of mercury(II) salt solution slowly under stirring.

Maintaining the pH in a range that prevents mercury precipitation but allows complex formation (usually slightly acidic to neutral).

Heating gently to promote reaction kinetics without decomposing sensitive groups.

Monitoring the reaction progress by techniques such as thin-layer chromatography or spectroscopic methods.

Isolation and Purification

After completion, the mixture is cooled, and the this compound precipitates out or is extracted.

The solid is filtered, washed with cold solvent to remove impurities, and dried under vacuum.

Crystallization from suitable solvents (e.g., water, alcohol mixtures) may be performed to enhance purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Mercury salt used | Mercuric chloride (HgCl2) or mercuric acetate | Source of Hg(II) ions |

| Organic ligand | Amino-carboxylic acid derivatives | Provides binding sites for mercury |

| Solvent | Water or aqueous-alcohol mixture | Solubilizes reactants |

| pH | Slightly acidic to neutral (pH ~5-7) | Prevents mercury hydroxide precipitation |

| Temperature | Ambient to mild heating (25–50°C) | Enhances reaction rate without decomposition |

| Reaction time | Several hours (typically 2–6 hours) | Ensures complete complexation |

| Purification method | Crystallization, filtration, washing | Removes unreacted salts and impurities |

| Final form | Hydrated crystalline solid | Stable for storage and use |

Chemical Reactions Analysis

Mercurophylline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of mercury oxides.

Reduction: Reduction reactions may convert this compound to less oxidized mercury species.

Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Mercurophylline functions as a diuretic by promoting the excretion of sodium and water from the kidneys. It is classified under organic mercurial diuretics, which have been historically utilized for their efficacy in managing edema and hypertension.

Clinical Applications

This compound has been studied for its effectiveness in various clinical scenarios:

-

Congestive Heart Failure :

- A study highlighted the prolonged use of this compound in patients with severe congestive heart failure, demonstrating its role in managing fluid overload effectively .

- The compound was noted for its ability to improve symptoms related to cardiac edema, although careful monitoring for potential toxicity is essential.

- Hypertension Management :

- Case Studies :

Toxicity and Safety Concerns

Despite its therapeutic benefits, this compound is associated with several safety concerns:

- Renal Toxicity : Prolonged use can lead to nephrotoxicity, evidenced by cases of renal tubular necrosis linked to mercurial diuretics .

- Electrolyte Imbalance : The diuretic effect can cause significant shifts in electrolyte levels, necessitating regular monitoring of serum electrolytes during treatment.

- Fatalities Associated with Overdose : Historical reports have documented fatalities due to mercurial poisoning following prolonged administration .

Comparative Analysis with Other Diuretics

To better understand the positioning of this compound within the realm of diuretics, a comparative analysis with other common diuretics is provided below:

| Feature | This compound | Furosemide | Hydrochlorothiazide |

|---|---|---|---|

| Class | Organic Mercurial | Loop Diuretic | Thiazide Diuretic |

| Primary Use | Edema management | Edema & Hypertension | Hypertension |

| Onset of Action | 1-2 hours | 30 minutes | 2 hours |

| Duration of Action | 6-8 hours | 6-8 hours | 12-24 hours |

| Electrolyte Loss | Significant | Significant | Moderate |

| Renal Toxicity Risk | Moderate | High | Low |

Mechanism of Action

The mechanism of action of Mercurophylline involves its interaction with cellular components to promote diuresis. The mercury component of the compound can bind to thiol groups in proteins, disrupting their function and leading to increased urine production . This interaction can also cause toxicity, leading to adverse effects such as cardiac arrhythmia and kidney damage .

Comparison with Similar Compounds

Structural and Functional Analogues

Mercurophylline belongs to the organomercurial diuretics, which include:

Mersalyl (C₁₃H₁₆HgNO₆, MW 505.86 g/mol)

Mercaptomerin (C₉H₁₇HgN₂O₄S, MW 482.92 g/mol)

Meralluride (C₁₄H₂₂HgN₃O₆, MW 598.04 g/mol)

These compounds share a mercury core linked to organic groups, which determines their solubility, potency, and toxicity.

Table 1: Comparative Analysis of Mercurial Diuretics

Pharmacokinetic and Toxicity Differences

- This compound : The theophylline component may reduce mercury accumulation by increasing renal clearance. However, intraperitoneal LD₅₀ in rodents is 30 mg/kg , indicating high acute toxicity .

- Mersalyl : Rapid-acting but associated with severe hypokalemia and gastrointestinal side effects due to its salicylate moiety .

- Mercaptomerin : The thiol group enhances solubility but increases hypersensitivity risk .

- Meralluride : Slow onset but prolonged action, leading to cumulative mercury poisoning .

Key Research Findings

Toxicity Profile : All mercurial diuretics release Hg²⁺ ions, which inhibit mitochondrial enzymes and cause oxidative stress. This compound’s theophylline component may mitigate tubular reabsorption, but chronic use still risks nephropathy .

Efficacy : this compound’s moderate efficacy made it less preferred than Mersalyl but safer than cumulative agents like Meralluride .

Regulatory Status: Mercury compounds are listed on the Community Right-To-Know List due to environmental and health risks .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Mercurophylline Sodium, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Synthesis typically involves reacting this compound precursors with sodium salts under controlled pH and temperature. Reproducibility requires strict adherence to stoichiometric ratios, inert atmospheric conditions, and validation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity ≥98%. Researchers should document batch-specific variables (e.g., solvent grade, drying time) to minimize variability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how can cross-reactivity with metabolites be addressed?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Cross-reactivity risks can be mitigated using isotope-labeled internal standards and selective ion monitoring. Pre-analytical steps, such as solid-phase extraction, reduce matrix interference .

Q. How should researchers design stability studies to evaluate this compound degradation under varying storage conditions?

- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines involves exposing the compound to temperatures (40°C±2°C), humidity (75%±5%), and light (per ICH Q1B). Degradation products are analyzed via forced degradation studies (acid/base hydrolysis, oxidation) and quantified using validated stability-indicating assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in literature regarding this compound’s nephrotoxicity mechanisms?

- Methodological Answer : Comparative in vitro/in vivo models (e.g., renal proximal tubule cells vs. rodent models) can isolate variables like oxidative stress biomarkers (e.g., glutathione depletion) or mercury speciation. Meta-analyses of historical data should account for dosage regimens, exposure duration, and species-specific metabolic pathways .

Q. How can researchers elucidate this compound’s interaction with renal transport proteins to explain its pharmacokinetic variability?

- Methodological Answer : Use transfected HEK293 cells expressing human organic anion transporters (hOAT1/3) to measure uptake kinetics. Competitive inhibition assays with probenecid or fluorescein-labeled analogs provide kinetic parameters (Km, Vmax). Computational docking studies (AutoDock Vina) predict binding affinities to complement experimental data .

Q. What protocols minimize oxidative degradation of this compound in aqueous solutions during long-term pharmacological studies?

- Methodological Answer : Stabilization strategies include adding antioxidants (0.01% ascorbic acid), buffering to pH 6.5–7.0, and storing solutions under nitrogen. Real-time stability monitoring via UV-Vis spectroscopy at λ=280 nm tracks degradation trends .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s efficacy data across preclinical studies?

- Methodological Answer : Apply multivariate regression to identify confounding factors (e.g., animal strain, diet, co-administered drugs). Stratified analysis by dose-response curves and pharmacokinetic/pharmacodynamic (PK/PD) modeling clarifies true efficacy signals versus noise .

Q. What statistical tools are optimal for analyzing this compound’s dose-dependent toxicological outcomes?

- Methodological Answer : Benchmark dose (BMD) modeling with PROAST software quantifies toxicity thresholds. Non-linear mixed-effects models (NONMEM) account for inter-individual variability in toxicokinetic data .

Q. Literature and Knowledge Gaps

Q. What gaps exist in current literature on this compound’s interactions with antimicrobial agents, and how can they be addressed experimentally?

- Methodological Answer : Limited data on synergism/antagonism with β-lactams or macrolides warrant checkerboard assays (FIC index) and time-kill curves. Transcriptomic profiling (RNA-seq) of bacterial cultures identifies resistance pathways modulated by this compound .

Q. How can researchers leverage historical toxicity data to refine safe dosing guidelines for this compound in translational studies?

Properties

CAS No. |

1092649-74-5 |

|---|---|

Molecular Formula |

C14H26HgNO5 |

Molecular Weight |

488.95 g/mol |

IUPAC Name |

[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |

InChI |

InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |

InChI Key |

KNLSOEGWONDWMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.